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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)-2-

fluoroethanone

Cat. No.: B1585319 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4'-

fluoroacetophenone

Abstract
This technical guide provides a comprehensive examination of the physicochemical properties,

analytical characterization, and handling protocols for 2-Chloro-4'-fluoroacetophenone (CAS

No. 456-04-2). As a critical building block in modern organic synthesis, particularly in the

development of pharmaceuticals and agrochemicals, a thorough understanding of this

compound's characteristics is paramount for researchers and drug development professionals.

[1] This document synthesizes data from established chemical suppliers and databases to offer

field-proven insights into its properties, spectroscopic signatures, reactivity, and safe handling.

The guide is structured to serve as a practical resource, moving from fundamental identification

to detailed experimental considerations, thereby empowering scientists to utilize this versatile

intermediate with confidence and precision.

Introduction and Molecular Identification
2-Chloro-4'-fluoroacetophenone is a substituted acetophenone derivative that has garnered

significant interest as a versatile synthetic intermediate. Its structure is distinguished by two key

features that dictate its utility: a fluorine atom on the phenyl ring and an α-chloro substituent on

the acetyl group. The fluorine atom can significantly influence the pharmacokinetic properties of

downstream active pharmaceutical ingredients (APIs), such as metabolic stability and
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bioavailability, while the α-chloro group provides a reactive site for nucleophilic substitution,

enabling the facile introduction of diverse chemical moieties.

It is crucial to distinguish this compound, 2-Chloro-4'-fluoroacetophenone (CAS 456-04-2), from

its isomer, 2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6), where the chlorine atom is located

on the phenyl ring. This guide focuses exclusively on the former, which is a solid at room

temperature and possesses the reactive α-chloro ketone functionality.

Molecular Structure
The structural representation of 2-Chloro-4'-fluoroacetophenone highlights the key functional

groups.

Caption: Molecular Structure of 2-Chloro-4'-fluoroacetophenone.

Chemical Identifiers
Identifier Value Source(s)

CAS Number 456-04-2 [2][3][4]

IUPAC Name
2-chloro-1-(4-

fluorophenyl)ethanone
[4][5]

Molecular Formula C₈H₆ClFO [2][3][4]

Molecular Weight 172.58 g/mol [2][3][5]

InChI Key
UJZWJOQRSMOFMA-

UHFFFAOYSA-N
[2][3][4]

SMILES FC1=CC=C(C=C1)C(=O)CCl [2][3][4]

EC Number 207-256-4 [3][6]

Core Physicochemical Properties
The physical properties of a reagent are fundamental to its handling, storage, and application in

experimental design. 2-Chloro-4'-fluoroacetophenone is a crystalline solid at ambient

temperature, which can simplify weighing and dispensing operations.
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Property Value Source(s)

Appearance

White to light yellow or yellow-

beige crystals, flakes, or

powder.

[2][4][7][8]

Melting Point 47-50 °C (lit.) [2][3][7]

Boiling Point 247 °C (at 760 mmHg) [2][7]

Flash Point >110 °C (>230 °F) [2][7]

Water Solubility Insoluble [2][7][8]

Storage Temperature
Room Temperature, under

inert atmosphere
[2][7][8]

Sensitivity Lachrymatory [2][8]

Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to verify the identity and purity of starting materials, a

cornerstone of reproducible research.
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Analytical Workflow
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Caption: Analytical workflow for the characterization of 2-Chloro-4'-fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides unambiguous structural information. Key

expected signals include:

A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl), typically

observed around δ 4.5-4.8 ppm.

A complex set of multiplets in the aromatic region (δ 7.0-8.1 ppm) for the four protons on

the fluorophenyl ring. Due to coupling with the ¹⁹F nucleus, these protons will appear as

two sets of signals, each resembling a doublet of doublets (an AA'BB' system).

¹³C NMR: The carbon spectrum confirms the carbon framework. Expected signals include:

A peak for the chloromethyl carbon (-CH₂Cl) around δ 45-50 ppm.
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Four distinct signals for the aromatic carbons, with their chemical shifts and multiplicities

affected by one- and two-bond coupling to fluorine (¹JCF, ²JCF). The carbon directly

attached to the fluorine will show a large coupling constant.

A signal for the carbonyl carbon (C=O) in the downfield region, typically around δ 190-195

ppm.

Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups.[5]

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹,

characteristic of an aryl ketone.

Aromatic C=C Stretch: Medium to weak bands will appear in the 1500-1600 cm⁻¹ range.

C-F Stretch: A strong band characteristic of the aryl-fluoride bond is expected around 1220-

1260 cm⁻¹.

C-Cl Stretch: A medium to strong band for the alkyl-chloride is expected in the 700-800 cm⁻¹

region.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns,

further validating the structure.[9]

Molecular Ion (M⁺): The spectrum will exhibit two molecular ion peaks at m/z 172 and m/z

174, with an approximate intensity ratio of 3:1. This characteristic isotopic pattern is definitive

proof of the presence of one chlorine atom.

Major Fragmentation: The most prominent fragmentation pathway is the α-cleavage of the C-

C bond between the carbonyl and the chloromethyl group. This results in the loss of the

•CH₂Cl radical to form the highly stable 4-fluorobenzoyl cation [FC₆H₄CO]⁺, which is typically

the base peak at m/z 123.
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Chromatographic Purity Assessment
Methodology: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable

technique for assessing the purity of this compound due to its thermal stability and volatility.

A non-polar capillary column (e.g., DB-1 or DB-5) can be used with a temperature gradient

program (e.g., starting at 100 °C and ramping to 250 °C) to separate the main component

from any potential impurities.

Validation: The purity is determined by the area percentage of the main peak. This protocol is

self-validating through the use of a blank injection to ensure system cleanliness and the

analysis of a known standard, if available, to confirm retention time. An assay of ≥98.5% is

common for commercial-grade material.[4]

Reactivity, Stability, and Safe Handling
Chemical Reactivity Profile
The synthetic utility of 2-Chloro-4'-fluoroacetophenone stems from its α-haloketone structure.

The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond,

making the α-carbon highly electrophilic and susceptible to nucleophilic substitution. This

allows for the straightforward synthesis of a wide range of derivatives by reacting it with

nucleophiles such as amines, thiols, and carbanions. It is also a key reactant in condensation

reactions, for example, with N-methyl-4-(methylthio)benzamidine to yield substituted imidazole

compounds.[3][8]

Stability and Storage
The compound is stable under normal laboratory conditions.[10] However, to ensure long-term

integrity and prevent degradation, the following storage conditions are recommended:

Container: Store in a tightly sealed container.

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential

reactions with atmospheric moisture or oxygen.[2][7]

Environment: Keep in a dry, cool, and well-ventilated place away from incompatible

materials.[10]
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Hazard Identification and Safe Handling
2-Chloro-4'-fluoroacetophenone is classified as a hazardous substance and requires careful

handling to minimize risk.[7]

Primary Hazards: It is corrosive, a lachrymator (tear-inducing agent), and can cause severe

skin burns and serious eye damage.[2][5][6] It may also cause respiratory irritation.[5][7][11]

Safe Handling Protocol:

Engineering Controls: All manipulations should be performed in a certified chemical fume

hood to avoid inhalation of dust or vapors.[10] Ensure an eyewash station and safety

shower are readily accessible.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab

coat, and chemical safety goggles or a face shield.[6][11]

Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools (spatula) for

weighing and transferring.

Waste Disposal: Dispose of waste materials and contaminated clothing in accordance with

local, state, and federal regulations.[10]

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For

eye contact, rinse cautiously with water for several minutes.[6] In all cases of exposure,

seek immediate medical attention.

Applications in Research and Drug Development
2-Chloro-4'-fluoroacetophenone is a cornerstone intermediate in the synthesis of high-value

molecules.

Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various APIs,

including certain antiviral and antifungal agents. Its structure is found within intermediates for

drugs like Fluvastatin and is related to impurities of Ticagrelor.[3][7] The presence of the

fluorine atom is a well-established strategy in medicinal chemistry to modulate a drug

candidate's metabolic profile and binding affinity.
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General Organic Synthesis: Beyond pharmaceuticals, it is used to create complex

heterocyclic structures, such as substituted imidazoles, which are prevalent motifs in both

medicinal and materials chemistry.[3][8] Its predictable reactivity makes it a reliable tool for

building molecular complexity.

Conclusion
2-Chloro-4'-fluoroacetophenone is a high-value chemical intermediate defined by its distinct

physicochemical properties and versatile reactivity. Its solid state, well-characterized

spectroscopic profile, and the activated α-chloro group make it an indispensable tool for

synthetic chemists. By adhering to the analytical, handling, and safety protocols outlined in this

guide, researchers and drug development professionals can effectively and safely leverage this

compound to advance innovation in pharmaceutical, agrochemical, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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